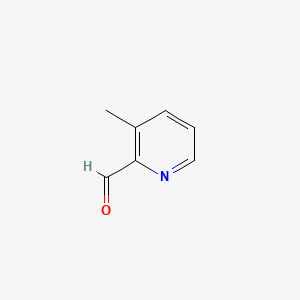
3-甲基吡啶-2-甲醛
概述
描述
3-Methylpyridine-2-carbaldehyde, also known as 3-methylpicolinaldehyde, is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where a methyl group is attached to the third carbon and an aldehyde group is attached to the second carbon of the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
科学研究应用
3-Methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyestuffs
作用机制
Target of Action
3-Methylpyridine-2-carbaldehyde is a complex organic compound with the empirical formula C7H7NO Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 .
Pharmacokinetics
Its physical properties such as a density of 1080 g/mL at 25 °C and a refractive index of n20/D 1.538 suggest that it may have certain pharmacokinetic characteristics common to other similar compounds.
Action Environment
The action, efficacy, and stability of 3-Methylpyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Its solubility, volatility, and reactivity can also be affected by temperature, pH, and the presence of other substances.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Methylpyridine-2-carbaldehyde involves the oxidation of 3-methylpyridine. This reaction typically uses oxygen as the oxidizing agent, along with a metal catalyst and an appropriate solvent . The reaction conditions may vary, but it generally requires controlled temperatures and pressures to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of 3-Methylpyridine-2-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters further enhances the production process .
化学反应分析
Types of Reactions
3-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 3-Methylpyridine-2-carboxylic acid.
Reduction: 3-Methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used
相似化合物的比较
Similar Compounds
- 2-Methylpyridine-3-carboxylic acid
- 6-Methylpyridine-2-carboxaldehyde
- 5-Methylpyridine-2-carboxaldehyde
- 2-Methylpyridine-4-carboxylic acid
Uniqueness
3-Methylpyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other methylpyridine derivatives, it offers unique opportunities for chemical modifications and applications in various fields .
属性
IUPAC Name |
3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLWWFVYNMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363545 | |
| Record name | 3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55589-47-4 | |
| Record name | 3-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the intramolecular hydrogen bonding in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate?
A1: The research paper highlights the presence of an intramolecular N—H⋯N(imine) hydrogen bond in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate []. This interaction contributes to the molecule's overall stability and conformation. Additionally, the paper explains that the molecule further interacts with water molecules through hydrogen bonding, leading to the formation of supramolecular layers. These structural details are crucial for understanding the solid-state packing and potential physicochemical properties of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)
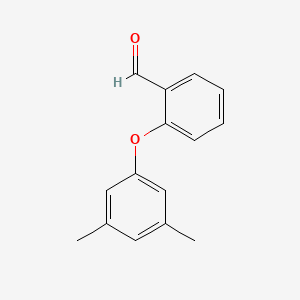
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
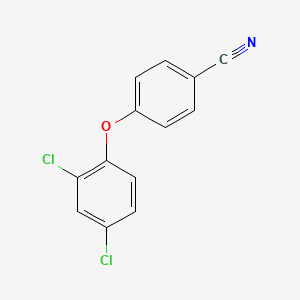
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
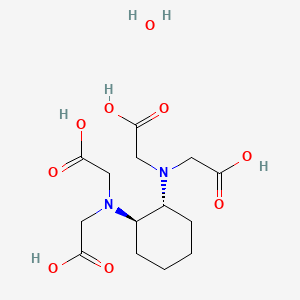
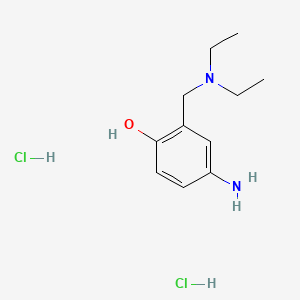
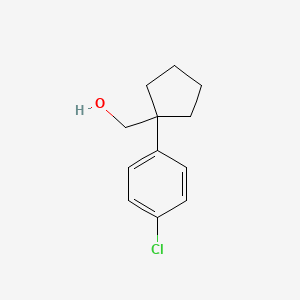

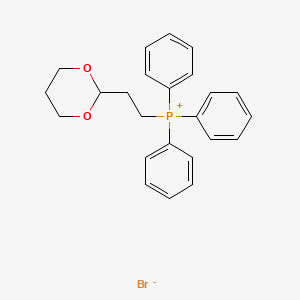

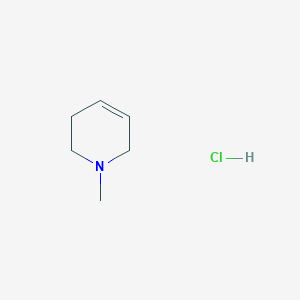
![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)
